3-Bromo-1H-indazol-4-amine
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Overview
Description
3-Bromo-1H-indazol-4-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is characterized by the presence of a bromine atom at the third position and an amino group at the fourth position of the indazole ring. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active compounds.
Mechanism of Action
Target of Action
The primary target of 3-Bromo-1H-indazol-4-amine is the tyrosine kinase receptor . This receptor plays a crucial role in many cellular processes, including cell growth and differentiation, metabolism, and cell cycle control .
Mode of Action
This compound interacts with its target by binding effectively with the hinge region of the tyrosine kinase receptor . This interaction results in the inhibition of the receptor’s activity, leading to changes in the cellular processes it controls .
Biochemical Pathways
The inhibition of the tyrosine kinase receptor affects several biochemical pathways. These include pathways involved in cell growth and differentiation, metabolism, and cell cycle control . The downstream effects of these changes can lead to the inhibition of cell growth, particularly in neoplastic cell lines .
Result of Action
The result of this compound’s action is the inhibition of cell growth. This has been observed in many neoplastic cell lines, where the compound was found to cause a block in the G0–G1 phase of the cell cycle . This makes this compound a potential candidate for antitumor therapy .
Biochemical Analysis
Biochemical Properties
Indazole derivatives, which 3-Bromo-1H-indazol-4-amine is a part of, have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
While specific cellular effects of this compound are not yet fully known, indazole derivatives have been shown to exhibit antitumor activity, affecting apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . It’s plausible that this compound may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1H-indazol-4-amine typically involves the bromination of 1H-indazole followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures. The brominated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1H-indazol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as thiols, amines, or alkoxides.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form corresponding hydrazine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium thiolate, primary or secondary amines, and alkoxides in polar aprotic solvents.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or nitric acid.
Reduction Reactions: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products Formed:
Substitution Products: Thiol-substituted indazoles, amino-substituted indazoles, and alkoxy-substituted indazoles.
Oxidation Products: Nitroso-indazoles and nitro-indazoles.
Reduction Products: Hydrazine derivatives of indazoles.
Scientific Research Applications
3-Bromo-1H-indazol-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its potential biological activity.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: It is utilized in the development of agrochemicals, dyes, and materials science.
Comparison with Similar Compounds
1H-indazole-3-amine: Lacks the bromine atom, which may result in different biological activities and reactivity.
3-Bromo-1H-indazole: Lacks the amino group, affecting its potential for hydrogen bonding and reactivity.
4-Amino-1H-indazole: Lacks the bromine atom, which may influence its electronic properties and reactivity.
Uniqueness: 3-Bromo-1H-indazol-4-amine is unique due to the presence of both the bromine atom and the amino group, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for forming diverse derivatives with varied biological activities.
Properties
IUPAC Name |
3-bromo-2H-indazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,9H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMVLRQMJKZIPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646252 |
Source
|
Record name | 3-Bromo-2H-indazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-25-5 |
Source
|
Record name | 3-Bromo-2H-indazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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